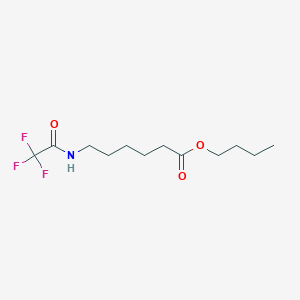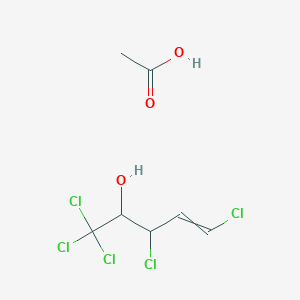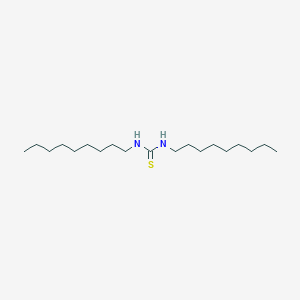
N,N'-Dinonylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dinonylthiourea is an organic compound belonging to the class of thioureas It is characterized by the presence of two nonyl groups attached to the nitrogen atoms of the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Dinonylthiourea can be synthesized through several methods. One common approach involves the reaction of nonylamine with carbon disulfide in the presence of a base, followed by the addition of another equivalent of nonylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Dinonylthiourea often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dinonylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted thioureas, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N’-Dinonylthiourea has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mecanismo De Acción
The mechanism of action of N,N’-Dinonylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Di-n-butylthiourea
- N,N’-Diethylthiourea
- N,N’-Diphenylthiourea
Comparison
N,N’-Dinonylthiourea is unique due to its longer nonyl chains, which can influence its solubility, reactivity, and biological activity compared to other thiourea derivatives. The presence of these longer alkyl chains can enhance its hydrophobic interactions and potentially improve its efficacy in certain applications .
Propiedades
Número CAS |
62552-28-7 |
|---|---|
Fórmula molecular |
C19H40N2S |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
1,3-di(nonyl)thiourea |
InChI |
InChI=1S/C19H40N2S/c1-3-5-7-9-11-13-15-17-20-19(22)21-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H2,20,21,22) |
Clave InChI |
OTEAJJXXEXQPOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCNC(=S)NCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


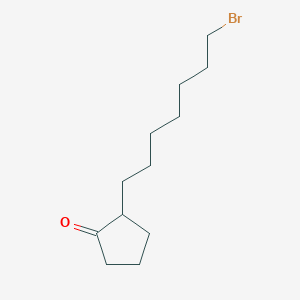
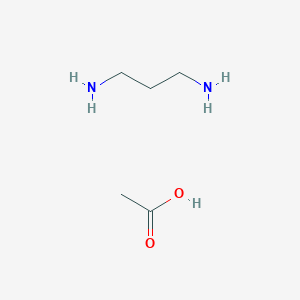
![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
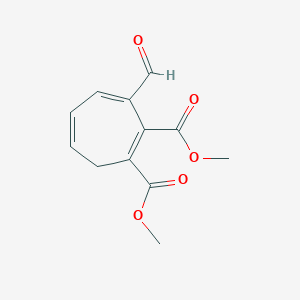
![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
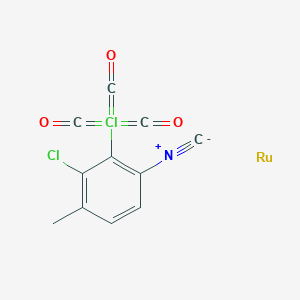
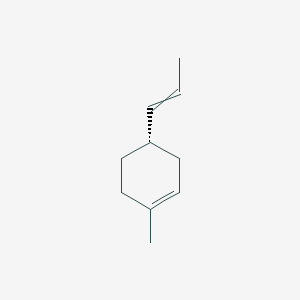
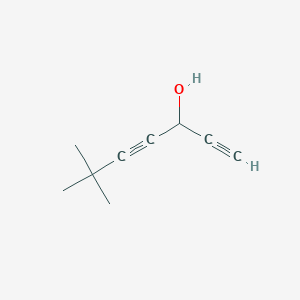
![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)
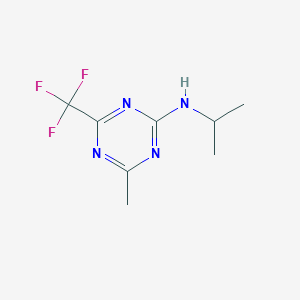
![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
